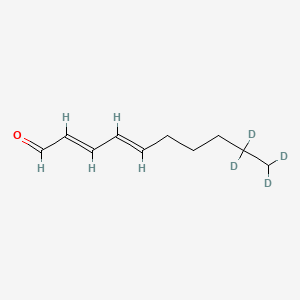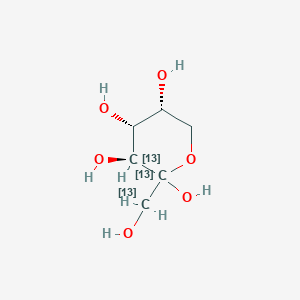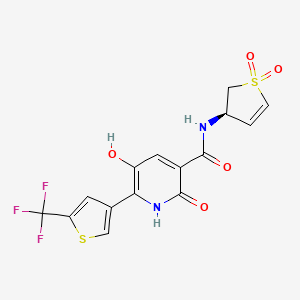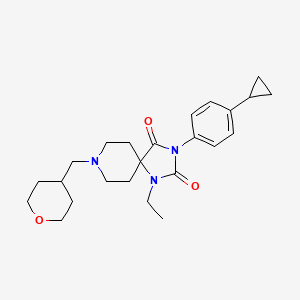
trans,trans-2,4-Decadienal-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans,trans-2,4-Decadienal-d4: is a deuterated analog of trans,trans-2,4-Decadienal, a polyunsaturated fatty aldehyde. This compound is often used in scientific research due to its unique properties and applications. The deuterium labeling (d4) makes it particularly useful in studies involving metabolic pathways and reaction mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-2,4-Decadienal-d4 typically involves the deuteration of trans,trans-2,4-Decadienal. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced in bulk by chemical companies specializing in isotopically labeled compounds. The production process involves stringent quality control measures to ensure high purity and consistent deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions: trans,trans-2,4-Decadienal-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the substituent, but typically involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Formation of decanoic acid derivatives.
Reduction: Formation of decanol derivatives.
Substitution: Formation of various substituted decadienal derivatives.
Aplicaciones Científicas De Investigación
Chemistry: trans,trans-2,4-Decadienal-d4 is used as a tracer in studies involving lipid oxidation and metabolic pathways. Its deuterium labeling allows for precise tracking of molecular transformations .
Biology: In biological research, it is used to study the effects of lipid peroxidation on cellular functions. It helps in understanding the role of lipid-derived electrophiles in cell signaling and oxidative stress .
Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution. Its deuterium labeling provides insights into the metabolic stability and pathways of pharmaceutical compounds .
Industry: In the food industry, this compound is used to study the formation of flavor compounds during food processing. It helps in identifying the pathways of flavor compound formation and degradation .
Mecanismo De Acción
trans,trans-2,4-Decadienal-d4 exerts its effects primarily through its interaction with cellular proteins and enzymes. It can form adducts with proteins, leading to changes in their structure and function. The compound is known to induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids .
Molecular Targets and Pathways:
Proteins: Forms adducts with proteins, altering their function.
Enzymes: Inhibits key enzymes involved in metabolic pathways.
Pathways: Induces oxidative stress pathways, leading to cellular damage and apoptosis.
Comparación Con Compuestos Similares
trans,trans-2,4-Decadienal: The non-deuterated analog, commonly found in food products and used in flavor studies.
trans-2-Decenal: Another unsaturated aldehyde with similar chemical properties but different biological effects.
trans-2,4-Heptadienal: A shorter chain analog with similar reactivity but different applications.
Uniqueness: trans,trans-2,4-Decadienal-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study metabolic pathways, offering insights that are not possible with non-deuterated analogs .
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
(2E,4E)-9,9,10,10-tetradeuteriodeca-2,4-dienal |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+/i1D2,2D2 |
Clave InChI |
JZQKTMZYLHNFPL-GMBGHARWSA-N |
SMILES isomérico |
[2H]C([2H])C([2H])([2H])CCC/C=C/C=C/C=O |
SMILES canónico |
CCCCCC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)

![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)





